Dual Orthogonal Reactive Handles vs. Mono-Functional Analogs
Unlike 5-nitroindane, which lacks a hydroxyl group, or 2-indanol, which lacks a nitro group, 2-Hydroxy-5-nitroindane is a bifunctional building block. Its core structure allows for two independent diversification pathways: the C-2 hydroxyl group can be acylated, alkylated, or oxidized, while the C-5 nitro group can undergo selective reduction to an amine for amide coupling or diazotization, enabling the rapid generation of structurally diverse libraries from a single precursor [1]. This is empirically demonstrated in its application as the immediate precursor to 2-methoxy-5-nitro-2,3-dihydro-1H-indene (17a) and 2-ethoxy-5-nitro-2,3-dihydro-1H-indene (17b) [1].
| Evidence Dimension | Number of direct orthogonal diversification sites |
|---|---|
| Target Compound Data | 2 distinct sites: 2° Alcohol (-OH) and Aromatic Nitro (-NO2) |
| Comparator Or Baseline | 5-Nitroindane (1 site: -NO2 only); 2-Indanol (1 site: -OH only) |
| Quantified Difference | 2 vs. 1 site |
| Conditions | Structural and reactivity comparison |
Why This Matters
A building block with two orthogonal reactive sites allows for more complex and diverse chemical space exploration in fewer synthetic steps, a key driver for procurement in library synthesis and lead optimization.
- [1] Guan, X., Luo, P., He, Q., Hu, Y., & Ying, H. (2016). Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Molecules, 22(1), 32. View Source
